An In-depth Technical Guide to Phenol-amido-C1-PEG3-N3: Properties, Synthesis, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Phenol-amido-C1-PEG3-N3: Properties, Synthesis, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and the application of Phenol-amido-C1-PEG3-N3, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a cornerstone in the design of novel therapeutics aimed at targeted protein degradation.
Core Chemical Properties
Phenol-amido-C1-PEG3-N3 is a well-defined chemical entity with specific physicochemical properties that are crucial for its function as a PROTAC linker. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide | [1] |
| Molecular Formula | C14H20N4O5 | [1] |
| Molecular Weight | 324.33 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O | [1] |
| CAS Number | 1096439-18-7 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO, DMF | [2] |
| Purity | ≥95% (typical for commercial products) |
Synthesis Protocol
Part 1: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide (Intermediate A)
-
Materials: 4-aminophenol (B1666318), chloroacetyl chloride, a suitable aprotic solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
Dissolve 4-aminophenol in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add triethylamine (B128534) to the solution.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield Intermediate A.
-
Part 2: Synthesis of 1-(2-azidoethoxy)-2-(2-ethoxy)ethanol (A plausible PEG3-azide precursor)
The synthesis of the PEG3-azide moiety can be achieved through various methods. A common approach involves the azidation of a corresponding PEG-halide or PEG-tosylate.
Part 3: Synthesis of Phenol-amido-C1-PEG3-N3
-
Materials: Intermediate A (2-chloro-N-(4-hydroxyphenyl)acetamide), a suitable PEG3-azide alcohol, sodium hydride, and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the PEG3-azide alcohol in anhydrous THF.
-
Add sodium hydride portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Intermediate A in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography to obtain Phenol-amido-C1-PEG3-N3.
-
Role in PROTAC Technology: A Signaling Pathway Perspective
Phenol-amido-C1-PEG3-N3 is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins implicated in disease[5][6]. The linker plays a crucial role in connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome[5].
Caption: Mechanism of action of a PROTAC utilizing a linker like Phenol-amido-C1-PEG3-N3.
Experimental Workflow: PROTAC Synthesis and Evaluation
The azide (B81097) functionality of Phenol-amido-C1-PEG3-N3 makes it particularly suitable for "click chemistry," a highly efficient and specific conjugation method[7]. The following workflow outlines the synthesis of a PROTAC using this linker and its subsequent biological evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocol for PROTAC Synthesis via Click Chemistry:
-
Materials: Phenol-amido-C1-PEG3-N3, an alkyne-functionalized ligand for the target protein, an alkyne-functionalized ligand for the E3 ligase, copper(II) sulfate, sodium ascorbate (B8700270), and a suitable solvent (e.g., DMSO/water).
-
Procedure:
-
Dissolve the alkyne-functionalized ligands and Phenol-amido-C1-PEG3-N3 in the solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.
-
Add an aqueous solution of copper(II) sulfate to initiate the click reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
This technical guide provides a foundational understanding of Phenol-amido-C1-PEG3-N3, a vital tool for researchers in the burgeoning field of targeted protein degradation. Its well-defined structure and versatile reactivity make it an invaluable component in the rational design and synthesis of next-generation therapeutics.
References
- 1. Phenol-amido-C1-PEG3-N3 | C14H20N4O5 | CID 138911379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. ias.ac.in [ias.ac.in]
- 4. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
